![molecular formula C19H25N3O2 B2605005 N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide CAS No. 2094125-24-1](/img/structure/B2605005.png)
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide, also known as CCPA, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. CCPA is a synthetic analog of adenosine, a naturally occurring nucleoside that plays an important role in various physiological processes in the body. In
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been studied for its potential applications in various fields of medicine. One of the most promising applications of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is in the treatment of ischemic heart disease. Ischemic heart disease is a condition in which the blood supply to the heart is reduced, leading to tissue damage and heart failure. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been shown to improve blood flow to the heart and reduce tissue damage in animal models of ischemic heart disease. Other potential applications of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide include the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammation.
Mecanismo De Acción
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide exerts its effects by binding to adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including vasodilation, bronchodilation, and anti-inflammatory effects. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has a high affinity for the A1 adenosine receptor subtype, which is responsible for the cardioprotective effects of adenosine. By binding to the A1 receptor, N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide activates a signaling pathway that leads to increased blood flow to the heart and reduced tissue damage.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its cardioprotective effects, N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been shown to reduce airway inflammation in animal models of asthma and COPD. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has also been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. These effects are thought to be mediated by the activation of the A1 adenosine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is also highly selective for the A1 adenosine receptor, which allows for specific targeting of this receptor subtype. However, there are also some limitations to the use of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide in lab experiments. One limitation is that N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is not very stable in solution, which can make it difficult to work with. Another limitation is that N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide. One direction is to further explore its potential applications in the treatment of ischemic heart disease, asthma, and COPD. Another direction is to investigate its anti-inflammatory effects in greater detail, including its effects on various cell types and signaling pathways. Additionally, further studies are needed to establish the safety and efficacy of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Métodos De Síntesis
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is synthesized by reacting N-cyanomethyl-N-phenylacrylamide with 2-cyclohexylacetamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide as the final product. The synthesis of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[(2-cyclohexylacetyl)amino]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15(21-18(23)14-16-8-4-2-5-9-16)19(24)22(13-12-20)17-10-6-3-7-11-17/h3,6-7,10-11,15-16H,2,4-5,8-9,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETNSLZPULIDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1=CC=CC=C1)NC(=O)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.